molecular formula C17H12F3NO3S B12884297 Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- CAS No. 663595-93-5

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)-

Katalognummer: B12884297
CAS-Nummer: 663595-93-5
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: XFBMDTAAOHWXMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- typically involves the reaction of a substituted benzenesulfonamide with a furanyl derivative under specific conditions. One common method involves the use of trifluoromethyl ketones as intermediates . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and the specific requirements of the process.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced forms of the compound.

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

  • Benzenesulfonamide, N-[2-(2-thienyl)phenyl]-3-(trifluoromethyl)-
  • Benzenesulfonamide, N-[2-(2-pyridyl)phenyl]-3-(trifluoromethyl)-
  • Benzenesulfonamide, N-[2-(2-pyrrolyl)phenyl]-3-(trifluoromethyl)-

Uniqueness

The uniqueness of benzenesulfonamide, N-[2-(2-furanyl)phenyl]-3-(trifluoromethyl)- lies in its specific structure, which includes the furanyl and trifluoromethyl groups. These groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

663595-93-5

Molekularformel

C17H12F3NO3S

Molekulargewicht

367.3 g/mol

IUPAC-Name

N-[2-(furan-2-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C17H12F3NO3S/c18-17(19,20)12-5-3-6-13(11-12)25(22,23)21-15-8-2-1-7-14(15)16-9-4-10-24-16/h1-11,21H

InChI-Schlüssel

XFBMDTAAOHWXMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=CO2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.